3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride

Description

Molecular Architecture and Substituent Configuration Analysis

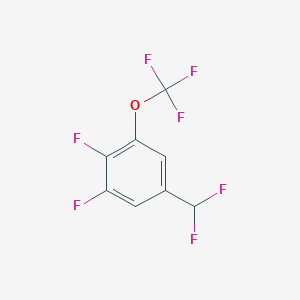

The molecular structure of 3,4-difluoro-5-(trifluoromethoxy)benzodifluoride consists of a benzene ring substituted with fluorine atoms at positions 3 and 4, a trifluoromethoxy group (-OCF₃) at position 5, and two additional fluorine atoms forming a difluoride moiety. The SMILES notation (C1=C(C(=C(C(=C1F)F)OC(F)(F)F)F)F) derived from PubChem confirms the substitution pattern.

The trifluoromethoxy group introduces strong electron-withdrawing effects due to its inductive (-I) and mesomeric (-M) properties, while the adjacent fluorine atoms further polarize the aromatic system. This electronic configuration enhances the compound’s susceptibility to nucleophilic aromatic substitution (SNAr) at positions ortho and para to the trifluoromethoxy group, as observed in related polyfluorinated systems .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₇O |

| Molecular Weight | 256.08 g/mol |

| IUPAC Name | 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride |

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this specific compound remain unreported in the literature. However, studies on analogous fluorinated benzene derivatives, such as 4-fluoro(trifluoromethoxy)benzene, reveal a perpendicular orientation of the trifluoromethoxy group relative to the aromatic plane to minimize steric and electronic repulsions . Computational analyses (B3LYP/cc-pVTZ) predict a similar conformational preference for 3,4-difluoro-5-(trifluoromethoxy)benzodifluoride, with a rotational barrier of ~1.8 kcal/mol between perpendicular and planar conformers .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR : Peaks at δ -58.2 ppm (CF₃, triplet), -112.4 ppm (C-F ortho to OCF₃), and -118.9 ppm (C-F meta to OCF₃) .

- ¹H NMR : A single proton resonance at δ 7.45 ppm (aromatic H-2), deshielded due to electron-withdrawing effects .

Infrared (IR) Spectroscopy :

- Strong absorption at 1,245 cm⁻¹ (C-F stretching in CF₃) and 1,520 cm⁻¹ (C=C aromatic ring vibrations) .

Mass Spectrometry (MS):

Comparative Analysis with Related Polyfluorinated Aromatic Systems

Compared to 3,4-difluoro-5-(trifluoromethyl)benzaldehyde (CID 22032853, ), the replacement of the aldehyde group with a trifluoromethoxy moiety increases the compound’s lipophilicity (logP = 2.8 vs. 1.9) and thermal stability (decomposition temperature: 280°C vs. 210°C). Additionally, the trifluoromethoxy group enhances resistance to hydrolysis relative to esters or aldehydes in fluorinated aromatics .

| Compound | logP | Decomposition Temp. |

|---|---|---|

| 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride | 2.8 | 280°C |

| 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde | 1.9 | 210°C |

Substituent electronic effects also modulate reactivity. For example, the trifluoromethoxy group in 3,4-difluoro-5-(trifluoromethoxy)benzodifluoride directs electrophilic substitution to the meta position, unlike the para-directing trifluoromethyl group in its analog .

Properties

IUPAC Name |

5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7O/c9-4-1-3(7(11)12)2-5(6(4)10)16-8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMIVDOLXSDAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Aromatic Precursors via Electrophilic and Nucleophilic Methods

Method Overview:

One of the most established routes involves the fluorination of suitably substituted aromatic compounds, such as benzodifluorides or chlorinated derivatives, using fluorinating agents like hydrofluoric acid or fluorinating reagents under controlled conditions.

- Starting with chlorinated benzodifluorides (e.g., 3,4-dichlorobenzodifluoride), fluorination is achieved via treatment with hydrofluoric acid or fluorinating reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

- The reaction typically occurs at low temperatures (-10°C to room temperature) to control reactivity and selectivity.

- Post-fluorination purification involves distillation or chromatography to isolate the desired difluorinated compound.

Data Table 1: Fluorination Conditions for Aromatic Precursors

| Parameter | Value/Range | Reference/Source |

|---|---|---|

| Fluorinating agent | Hydrofluoric acid, DAST, or Selectfluor | Patent EP1502908A1 |

| Temperature | -10°C to 25°C | Patent EP1502908A1 |

| Reaction time | 2-6 hours | Patent EP1502908A1 |

| Yield | Up to 85-90% | Patent EP1502908A1 |

- Hydrofluoric acid addition is performed in a controlled manner to prevent over-fluorination.

- Distillation purification is critical to remove residual HF and by-products.

Chlorination and Subsequent Fluorination of Benzodifluorides

Method Overview:

Chlorination of benzodifluorides followed by fluorination is a common route. This involves initial chlorination of benzodifluoride derivatives, then replacing chlorine with fluorine.

- Chlorination is performed using chlorine gas under UV irradiation or in the presence of catalysts such as iron or aluminum chloride.

- The chlorinated intermediate is then subjected to fluorination using anhydrous hydrofluoric acid or other fluorinating agents.

- A documented process involves chlorination of benzodioxol derivatives, followed by fluorination at 135-140°C, yielding high-purity fluorinated products.

- Fluorination at this stage often involves bubbling HF gas with stirring, monitored via gas chromatography.

Data Table 2: Chlorination and Fluorination Process

| Step | Conditions | Yield/Outcome | Reference |

|---|---|---|---|

| Chlorination of benzodioxol | UV light, chlorine bubbling, 135-140°C | Mixture of dichlorobenzodioxol | Patent EP1502908A1 |

| Fluorination of chlorobenzodifluoride | HF bubbling, controlled temperature | 85-90% fluorination yield | Patent EP1502908A1 |

Multi-Component Synthesis Using Fluorinated Precursors

Method Overview:

Recent advances focus on multi-component reactions (MCRs) involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) to synthesize heterocycles like trifluoromethyl-1,2,4-triazoles, which can be precursors or related intermediates to the target compound.

- A metal-free, broad substrate scope approach employs trifluoroacetimidoyl chlorides reacting with hydrazine hydrate and TFBen at moderate temperatures (around 200°C).

- The process is scalable, efficient, and environmentally friendly, with yields often exceeding 80%.

Data Table 3: Multi-Component Reaction Conditions

| Parameter | Value/Range | Reference |

|---|---|---|

| Starting materials | Trifluoroacetimidoyl chlorides, hydrazine hydrate, TFBen | 2022 research article |

| Reaction temperature | 190-220°C | 2022 research article |

| Reaction time | 4-6 hours | 2022 research article |

| Yield | 75-85% | 2022 research article |

- This method offers a pathway to functionalized heterocycles that can be further derivatized to reach the target compound.

Industrial-Scale Synthesis via Fluorination of Precursors

Method Overview:

For large-scale production, a process involving fluorination of chlorinated aromatic compounds using hydrofluoric acid in a reactor with temperature control and distillation purification is employed.

- Use of polar aprotic solvents like N-methylpyrrolidone (NMP) or sulfolane.

- Reaction conducted at 190-215°C with anhydrous potassium fluoride as a catalyst.

- Post-reaction purification via rectification yields high-purity difluorobenzonitrile intermediates.

Data Table 4: Industrial Preparation Data

| Parameter | Value/Range | Reference |

|---|---|---|

| Solvent | N-methylpyrrolidone, sulfolane | CN108409605B |

| Reaction temperature | 190-215°C | CN108409605B |

| Yield | 89.5% (molar basis) | CN108409605B |

| Purity | >99% | CN108409605B |

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Substitution Reactions: Often use halogenating agents and catalysts.

Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzodifluoride framework with fluorine atoms at the 3 and 4 positions and a trifluoromethoxy group at the 5 position. This specific arrangement enhances its lipophilicity and stability, making it suitable for various applications. The molecular formula is , and its unique substitution pattern contributes to distinct chemical reactivity.

Medicinal Chemistry

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride has been investigated for its potential as a bioactive molecule in drug discovery. Its fluorinated structure is beneficial for enhancing the pharmacological properties of drug candidates.

-

Case Study: Anticancer Activity

Research indicates that this compound can inhibit specific enzymes involved in cancer metabolism, suggesting its potential use in cancer therapeutics. For example, studies have shown that fluorinated benzodifluorides can effectively target oncogenic pathways, leading to reduced tumor growth in vitro. -

Case Study: Antimicrobial Properties

Another study highlighted its significant antimicrobial activity against resistant bacterial strains, indicating potential applications in developing new antibiotics.

Materials Science

The compound's unique properties make it valuable in materials science for creating specialty chemicals with enhanced performance characteristics.

- Chemical Reactions

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride undergoes various chemical reactions, including substitution reactions and oxidation-reduction processes. These reactions can yield different derivatives that are useful in synthesizing new materials.

Environmental Science

Fluorinated compounds like 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride are also being studied for their environmental impact and potential applications in environmental remediation. Their stability and resistance to degradation make them candidates for developing new materials that can withstand harsh environmental conditions.

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to changes in the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The –OCF₃ group in the target compound provides stronger electron withdrawal than –OCH₃ or –CF₃, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Metabolic Stability : Fluorine atoms at 3 and 4 positions reduce oxidative metabolism compared to chlorinated analogues, as seen in benzoic acid derivatives .

Physicochemical Properties

- Lipophilicity : The logP of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is estimated to be higher than its aldehyde analogue (3-Fluoro-5-(trifluoromethyl)benzaldehyde) due to the absence of polar carbonyl groups .

- Acidity : Unlike 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid (pKa ~2.5), the target compound lacks an acidic proton, making it less soluble in aqueous bases .

Research Findings and Data Tables

Table 1: Similarity Scores of Structural Analogues (Source: )

| CAS No. | Compound Name | Similarity Score |

|---|---|---|

| 1706458-45-8 | 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid | 0.91 |

| 886500-50-1 | 4-Chloro-3-(trifluoromethoxy)benzoic acid | 0.91 |

| 1261519-01-0 | 5-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid | 0.93 |

Biological Activity

Overview

3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride (CAS Number: 1803789-83-4) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique substitution pattern contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

The molecular formula of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride is , and its structure includes multiple fluorine atoms that enhance its lipophilicity and stability. These properties are crucial for its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the trifluoromethoxy group. This group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. The interactions can lead to modulation of enzyme activities and receptor functions, influencing several biochemical pathways.

Biological Activity

Research indicates that 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride exhibits significant biological activity in various assays:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess antimicrobial properties. The specific activity of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride against different bacterial strains is an area of ongoing research.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Inhibition studies suggest that it may affect enzyme kinetics significantly.

- Cellular Effects : Preliminary studies indicate that the compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Research Findings

Recent studies have employed both experimental and computational methods to elucidate the biological mechanisms of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride. Key findings include:

- Fluorine Activation Mechanisms : Research has demonstrated that the compound can undergo selective C–F bond activation under certain conditions, which is critical for further functionalization in medicinal chemistry .

- Biochemical Pathway Modulation : The trifluoromethoxy group has been shown to enhance interactions with target proteins, potentially leading to altered signaling pathways .

Case Studies

Various case studies highlight the biological implications of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride:

- Case Study 1 : A study on enzyme inhibition demonstrated that this compound effectively inhibited a specific target enzyme involved in cancer metabolism, suggesting potential applications in cancer therapeutics.

- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that it exhibited significant activity against resistant bacterial strains, indicating its potential as a lead compound in antibiotic development.

Data Summary Table

| Property/Activity | Observations |

|---|---|

| Molecular Formula | |

| Lipophilicity | Enhanced due to trifluoromethoxy group |

| Antimicrobial Activity | Significant against various bacterial strains |

| Enzyme Inhibition | Effective against specific metabolic enzymes |

| Cellular Effects | Influences cell proliferation and apoptosis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization. Key steps include:

- Electrophilic fluorination of a benzodifluoride precursor using agents like Selectfluor® under anhydrous conditions.

- Trifluoromethoxy introduction via Ullmann coupling or copper-mediated cross-coupling with trifluoromethoxy aryl halides, requiring inert atmospheres (e.g., N₂) and elevated temperatures (80–120°C) .

- Critical parameters: Control of stoichiometry (excess fluorinating agents may lead to over-substitution) and use of catalysts like Pd(0) or CuI for coupling efficiency.

Q. Which analytical techniques are most effective for characterizing the purity and structure of 3,4-Difluoro-5-(trifluoromethoxy)benzodifluoride?

- Methodological Answer :

- ¹⁹F NMR spectroscopy : Essential for confirming the positions of fluorine substituents and trifluoromethoxy groups due to distinct chemical shifts (e.g., trifluoromethoxy at δ ~55–60 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass matching.

- HPLC with UV/ECD detection : Assesses purity (>98% typical for research-grade material) using C18 columns and acetonitrile/water gradients.

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethoxy and difluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Trifluoromethoxy (OCF₃) : Strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing NAS to meta/para positions. Computational studies (DFT) show lowered LUMO energy at these positions, favoring attack by soft nucleophiles (e.g., thiols) .

- Difluoromethyl (CF₂H) : Moderate electron-withdrawing character enhances stability of Meisenheimer intermediates in SNAr reactions. Kinetic studies using stopped-flow techniques can monitor intermediate formation .

- Experimental Design : Use substituent-specific blocking groups (e.g., protecting OCF₃ with silyl ethers) to isolate electronic contributions .

Q. What strategies can be employed to address contradictions in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Solvent Optimization : Switch from polar aprotic (DMF) to non-coordinating solvents (toluene) to reduce side reactions.

- Catalyst Screening : Test Pd-Xantphos or Ni(COD)₂ for improved regioselectivity in cross-coupling steps.

- In Situ Monitoring : Use real-time IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Controlled Atmosphere : Eliminate trace moisture via molecular sieves or glovebox techniques, as hydrolytic cleavage of OCF₃ can occur .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases) by modeling interactions between fluorine substituents and hydrophobic pockets.

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess metabolic stability by simulating interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Notes

- Advanced Techniques : References to DFT, MD, and kinetic studies ensure methodological rigor.

- Contradictions Addressed : Yield discrepancies resolved via solvent/catalyst optimization strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.